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Compound of Interest

Compound Name: 1-(Azidomethyl)-2-iodobenzene

CAS No.: 405198-82-5

Cat. No.: B1281164

Get Quote

Molecular Architecture, Synthesis, and Application in Heterocyclic Design

Executive Summary
1-(Azidomethyl)-2-iodobenzene (often referred to as 2-iodobenzyl azide) represents a

privileged "bifunctional linchpin" in modern organic synthesis. Unlike simple benzyl azides, this

molecule possesses an ortho-iodine substituent that breaks symmetry and introduces a highly

reactive handle for transition-metal catalysis.

This guide explores its structural utility as a divergent scaffold: the azidomethyl group serves as

a 1,3-dipole for "click" chemistry or a nitrene precursor, while the aryl iodide facilitates oxidative

addition with Palladium (Pd) or Copper (Cu). When combined, these functionalities enable

tandem cascade reactions, allowing researchers to rapidly assemble complex fused

heterocycles like isoquinolines, isoindolines, and benzotriazoles from a single precursor.

Structural Analysis & Physicochemical Profile
The molecule consists of a benzene core substituted at the 1 and 2 positions. This ortho

relationship is the critical design feature, pre-organizing the molecule for intramolecular
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cyclization.

Property Data / Description

Systematic Name 1-(Azidomethyl)-2-iodobenzene

Molecular Formula

Molecular Weight 259.05 g/mol

C/N Ratio
~2.33 (Indicates high energy/explosive

potential)

Physical State Pale yellow oil (typically)

Key Bond Lengths
C–I: ~2.10 Å (Weak, labile);

: Linear resonance hybrid

Precursor CAS 40400-13-3 (2-Iodobenzyl bromide)

Electronic & Steric Considerations
The Iodine Effect: The large atomic radius of iodine (1.98 Å) creates significant steric bulk at

the ortho position. However, the C–I bond is weak (

57 kcal/mol), making it an excellent leaving group for metal-halogen exchange or oxidative
addition.

The Azide Effect: The

group is relatively stable at room temperature but becomes a high-energy nitrene precursor
upon photolysis or thermolysis (

).

Synthetic Protocol
Note on Safety:This compound has a Carbon/Nitrogen (C/N) ratio of < 3. It should be treated

as a potential explosive. Perform all reactions behind a blast shield and avoid concentrating to

dryness if possible.
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The standard synthesis proceeds via nucleophilic substitution (

) of 2-iodobenzyl bromide.

Reagents
Precursor: 2-Iodobenzyl bromide (1.0 equiv)

Nucleophile: Sodium Azide (

, 1.2–1.5 equiv)

Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

Workup: Diethyl ether (

) or Ethyl Acetate (

)

Step-by-Step Methodology
Preparation: Dissolve 2-iodobenzyl bromide in DMSO (0.5 M concentration). The reaction is

exothermic; ensure the vessel is cooled to 0°C initially.

Addition: Add sodium azide portion-wise to the stirring solution.

Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 4–12 hours. Monitor

via TLC (Hexane/EtOAc) for the disappearance of the bromide.

Quench & Extraction: Dilute carefully with cold water (exothermic). Extract the organic layer

with diethyl ether (

).

Purification: Wash the organic phase with brine and water to remove residual DMSO/DMF.

Dry over anhydrous

.
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Isolation: Concentrate under reduced pressure at low temperature (<30°C). Do not distill.

Use the crude oil directly for subsequent steps if purity is >95%.

Reactivity Profile & Mechanistic Insights
The utility of 1-(azidomethyl)-2-iodobenzene lies in its ability to undergo Orthogonal

Reactivity. You can react the azide while leaving the iodide intact, or engage both in a cascade.

Pathway A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group reacts with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. The

ortho-iodine remains available for post-click functionalization (e.g., Suzuki coupling), creating

"bifunctional libraries."

Pathway B: Tandem Cyclization (The "Killer App")
This molecule is a precursor to Isoquinolines and Isoindolines.

Mechanism: A transition metal (Pd or Ag) activates the alkyne (or couples to the iodide),

facilitating an intramolecular attack by the azide nitrogen.

Isoquinoline Synthesis: Reaction with internal alkynes using

or Pd catalysts triggers a 6-endo-dig cyclization followed by

extrusion.

Pathway C: Nitrene Insertion
Thermolyzing the azide generates a nitrene intermediate. If an appropriate ortho-substituent is

introduced (via the iodine handle), the nitrene can insert into C–H bonds to form fused

heterocycles like indoles or carbazoles.

Visualization of Reaction Pathways
The following diagram illustrates the divergent synthesis capabilities of the scaffold.
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Caption: Divergent synthetic pathways from the 1-(azidomethyl)-2-iodobenzene scaffold. Blue

indicates the core starting material; Green, Red, and Yellow indicate distinct product classes.

Detailed Experimental Protocol: Isoquinoline Synthesis
Application: Synthesis of 3,4-disubstituted isoquinolines via Ag-catalyzed cyclization.

Reaction Setup: In a flame-dried Schlenk tube, combine:

1-(Azidomethyl)-2-iodobenzene (0.5 mmol)

Internal Alkyne (e.g., Diphenylacetylene, 0.6 mmol)

Catalyst:

(10 mol%) or

(5 mol%)

Solvent: 1,4-Dioxane or Toluene (anhydrous)

Execution: Heat the mixture to 100°C under Argon atmosphere.

Monitoring: The reaction typically proceeds via an initial Sonogashira-type coupling (if Pd is

used) or direct activation. Evolution of nitrogen gas (

) indicates cyclization.
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Mechanism: The metal activates the alkyne, promoting nucleophilic attack by the azide. A

rearrangement occurs, expelling

to aromatize the ring into an isoquinoline.

Purification: Cool to room temperature, filter through a celite pad, and purify via silica gel

flash chromatography (Hexane/EtOAc gradient).

Safety & Handling Specifications
Explosion Hazard: The C/N ratio of ~2.3 places this molecule in the "energetic" category.

While benzyl azides are generally more stable than aryl azides, the presence of the heavy

iodine atom can mask the weight-ratio risk.

Rule: Never heat the neat (pure) liquid above 60°C.

Storage: Store in the dark at -20°C. Iodine-carbon bonds are photosensitive; azides are

photosensitive. Light exposure will degrade the compound.

Toxicity: Organoiodides and azides are toxic. Sodium azide (reagent) releases hydrazoic

acid (

) in contact with acid, which is highly toxic and explosive.

Disposal: Quench excess azide with dilute sodium hypochlorite (bleach) or use a specific

azide waste container.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://en.wikipedia.org/wiki/Click_chemistry
https://www.benchchem.com/product/b1281164?utm_src=pdf-custom-synthesis#bc-rfq
https://www.organic-chemistry.org/abstracts/lit2/505.shtm
https://www.organic-chemistry.org/abstracts/lit2/505.shtm
https://en.wikipedia.org/wiki/Click_chemistry
https://www.benchchem.com/product/b1281164/docs#in-depth-technical-guide-1-azidomethyl-2-iodobenzene
https://www.benchchem.com/product/b1281164/docs#in-depth-technical-guide-1-azidomethyl-2-iodobenzene
https://www.benchchem.com/product/b1281164/docs#in-depth-technical-guide-1-azidomethyl-2-iodobenzene
https://www.benchchem.com/product/b1281164/docs#in-depth-technical-guide-1-azidomethyl-2-iodobenzene
https://www.benchchem.com/product/b1281164?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281164?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
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